molecular formula C20H23NO4S B11696808 Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11696808
M. Wt: 373.5 g/mol
InChI Key: BLHVMJKFQPMXQD-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of 4-methylphenoxyacetic acid with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases and proteases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C25H33NO4S
  • Molar Mass : 443.60 g/mol
  • CAS Number : 302573-90-6

The presence of a benzothiophene core in its structure suggests potential interactions with biological targets due to the thiophene moiety's known biological properties.

1. Anti-inflammatory Properties

Thiophene derivatives, including this compound, have been reported to exhibit anti-inflammatory activities. A study highlighted that certain thiophene derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

2. Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

3. Anticonvulsant Effects

Some studies suggest that thiophene derivatives can exhibit anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity .

4. Anticancer Potential

Recent investigations into the anticancer properties of related compounds have shown promising results. These compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

The biological activities of this compound are likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors influencing neurotransmission and inflammatory responses.
  • Cell Cycle Disruption : By affecting key proteins involved in the cell cycle, it may induce apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

A study conducted on various thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiophene ring enhanced antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro studies showed that this compound inhibited the growth of human breast cancer cells (MCF-7). The compound induced apoptosis as evidenced by increased levels of caspase-3 activity and alterations in mitochondrial membrane potential .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of cytokine production
AntimicrobialDisruption of cell membranes
AnticonvulsantModulation of neurotransmitter systems
AnticancerInduction of apoptosis

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23NO4S/c1-3-24-20(23)18-15-6-4-5-7-16(15)26-19(18)21-17(22)12-25-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22)

InChI Key

BLHVMJKFQPMXQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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